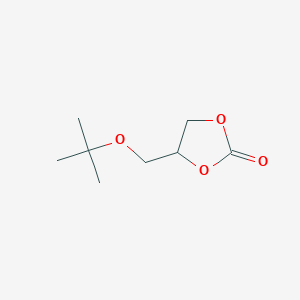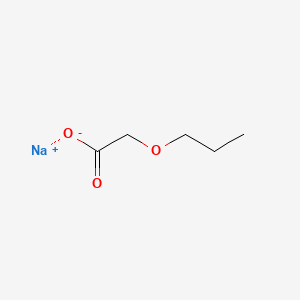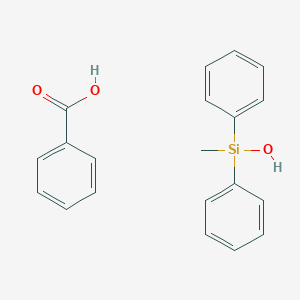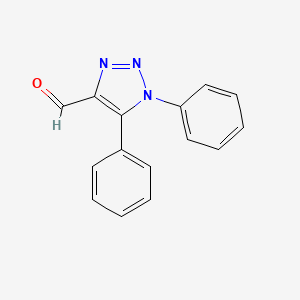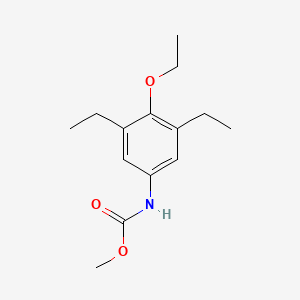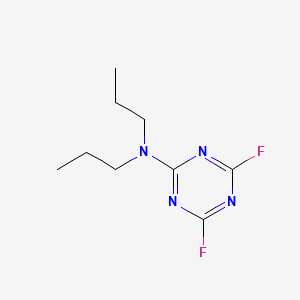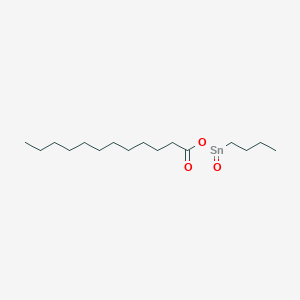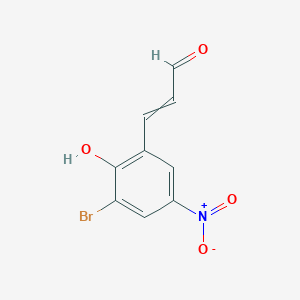
3-(3-Bromo-2-hydroxy-5-nitrophenyl)prop-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Bromo-2-hydroxy-5-nitrophenyl)prop-2-enal is an organic compound that belongs to the class of aromatic aldehydes. This compound features a bromine atom, a hydroxyl group, and a nitro group attached to a benzene ring, along with a propenal side chain. The presence of these functional groups makes it a versatile compound in organic synthesis and various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-2-hydroxy-5-nitrophenyl)prop-2-enal typically involves multi-step organic reactions. One common method includes the bromination of 2-hydroxy-5-nitrobenzaldehyde followed by a Wittig reaction to introduce the propenal side chain. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triphenylphosphine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent reaction controls are critical in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Bromo-2-hydroxy-5-nitrophenyl)prop-2-enal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 3-(3-Bromo-2-hydroxy-5-nitrophenyl)prop-2-enoic acid.
Reduction: 3-(3-Bromo-2-hydroxy-5-aminophenyl)prop-2-enal.
Substitution: 3-(3-Amino-2-hydroxy-5-nitrophenyl)prop-2-enal.
Aplicaciones Científicas De Investigación
3-(3-Bromo-2-hydroxy-5-nitrophenyl)prop-2-enal has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and antimicrobial agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(3-Bromo-2-hydroxy-5-nitrophenyl)prop-2-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The nitro group can undergo redox reactions, generating reactive oxygen species that can affect cellular processes. The bromine atom can participate in halogen bonding, influencing molecular recognition and binding.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-2-hydroxy-5-nitropyridine
- 5-Bromo-2-hydroxy-3-nitroacetophenone
- 3-Bromo-5-nitropyridine
Uniqueness
3-(3-Bromo-2-hydroxy-5-nitrophenyl)prop-2-enal is unique due to the combination of its functional groups and the propenal side chain. This combination provides a distinct reactivity profile, making it a valuable compound for specific synthetic and research applications. The presence of both electron-withdrawing (nitro and bromine) and electron-donating (hydroxyl) groups on the benzene ring further enhances its versatility in chemical reactions.
Propiedades
Número CAS |
84634-15-1 |
|---|---|
Fórmula molecular |
C9H6BrNO4 |
Peso molecular |
272.05 g/mol |
Nombre IUPAC |
3-(3-bromo-2-hydroxy-5-nitrophenyl)prop-2-enal |
InChI |
InChI=1S/C9H6BrNO4/c10-8-5-7(11(14)15)4-6(9(8)13)2-1-3-12/h1-5,13H |
Clave InChI |
HNRIPIJZNMMOJK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C=CC=O)O)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



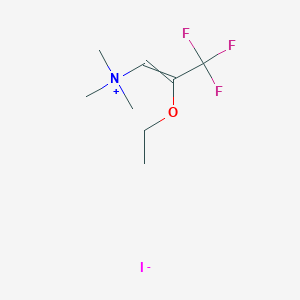
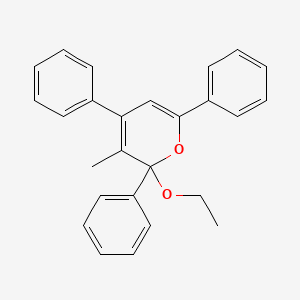

![1-(2-Methyl-1-oxaspiro[2.2]pentan-2-yl)ethan-1-one](/img/structure/B14418138.png)
![4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-propyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14418147.png)
